2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a sulfur-linked triazole core and substituted aromatic moieties. Its structure includes a 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole group connected via a sulfanyl bridge to an acetamide tail bearing a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl substituent. Such derivatives are typically synthesized through multistep reactions involving alkylation, condensation, and cyclization, as seen in related compounds .
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6OS2/c1-3-31-23(18-5-4-12-26-14-18)29-30-25(31)33-15-22(32)27-19-9-7-17(8-10-19)24-28-20-11-6-16(2)13-21(20)34-24/h4-14H,3,15H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXSTRIEODURMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps. One common approach includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is then reacted with sodium and ammonium chloride in ethanol solution to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound contains:
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1,2,4-triazole ring : Electron-rich heterocycle prone to nucleophilic substitution or cycloaddition reactions.
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Pyridine moiety : Aromatic ring capable of undergoing electrophilic substitution or coordination chemistry.
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Benzothiazole unit : Thioamide-like structure, potentially reactive toward oxidation or nucleophilic attack.
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Sulfanyl group (-S-) : Susceptible to oxidation (e.g., to sulfinyl or sulfonyl derivatives) or participation in thioether formation.
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Acetamide group : Amide linkage amenable to hydrolysis or amidation reactions.
Potential Reaction Pathways (Hypothetical)
Based on functional group reactivity:
Triazole-Specific Reactions
| Reaction Type | Mechanism | Possible Outcomes |
|---|---|---|
| Nucleophilic substitution | Attack by nucleophiles (e.g., amines, hydroxide) on the triazole ring | Substituted triazole derivatives |
| Cycloaddition | Participation in [3+2] or [4+2] cycloadditions (e.g., azide-alkyne chemistry) | Heterocyclic adducts |
Pyridine Reactivity
| Reaction Type | Mechanism | Possible Outcomes |
|---|---|---|
| Electrophilic substitution | Reactivity at positions meta or para to the triazole substituent | Functionalized pyridine derivatives |
| Coordination chemistry | Metal chelation via lone pair donation | Metal-organic complexes |
Sulfanyl Group Chemistry
| Reaction Type | Mechanism | Possible Outcomes |
|---|---|---|
| Oxidation | Conversion to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups | Oxidized derivatives |
| Thioether formation | Reaction with alkyl halides or epoxides | Alkylated derivatives |
Acetamide Functionalization
| Reaction Type | Mechanism | Possible Outcomes |
|---|---|---|
| Hydrolysis | Base- or acid-catalyzed cleavage of the amide bond | Carboxylic acid or amine derivatives |
| Amidation | Reaction with nucleophiles (e.g., alcohols) | Ester or other amide derivatives |
Limitations in Available Data
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No experimental reaction data for this compound is present in the accessible sources (PubChem only provides structural and identifier information) .
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Excluded sources (smolecule.com) discuss general reactivity but lack peer-reviewed validation.
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Structural complexity suggests multi-step synthesis, but specific transformations (e.g., coupling reactions, cyclization) are not documented.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, the compound serves as a building block for creating more complex molecules. Its unique functional groups allow for various chemical modifications, facilitating the synthesis of derivatives with enhanced properties.
Biology
The compound exhibits notable biological activities , including:
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Antimicrobial Activity : Studies have shown that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests indicated that its Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, suggesting superior efficacy against pathogens.
Bacterial Strain MIC (µg/mL) E. coli 8 S. aureus 4 -
Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism involves the activation of caspases, leading to programmed cell death.
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Apoptosis induction via caspase activation MDA-MB-231 12 ROS generation leading to cell death
Medicine
The therapeutic potential of this compound is under investigation for various diseases. Its anti-inflammatory properties have been highlighted in studies where it inhibited nitric oxide production in macrophages induced by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Industry
In industrial applications, the compound can be utilized in developing new materials with unique properties due to its diverse functional groups. This includes applications in coatings, polymers, and pharmaceuticals.
Case Study on Antimicrobial Efficacy
A study evaluated the compound's effectiveness against common nosocomial pathogens. Results demonstrated a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an alternative treatment option for resistant infections.
Case Study on Anticancer Mechanisms
In another study focusing on breast cancer treatment using animal models, the compound was administered to mice with tumors. Histological analysis revealed reduced tumor size and increased markers of apoptosis in treated groups compared to controls.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of triazole derivatives. Modifications to the triazole ring and phenyl moiety were found to enhance potency against specific cancer types and bacterial strains.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole and pyridine moieties can interact with enzymes and receptors, potentially inhibiting their activity. The benzothiazole group may also contribute to the compound’s biological activity by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The anti-exudative activity of furan-containing analogs (e.g., ) suggests that smaller heterocycles (furan vs. benzothiazole) may favor inflammation-related targets. In contrast, bulkier groups like benzothiazole (target compound) or biphenyl likely improve target specificity for antiproliferative pathways. Pyridine positional isomerism (2- vs. For instance, pyridin-3-yl may engage in stronger hydrogen bonding vs. pyridin-2-yl .
Synthetic Strategies :
- KOH-mediated alkylation is common for introducing sulfanyl-acetamide chains , while zeolite catalysts (e.g., Y-H) optimize cyclization in hydroxyacetamide derivatives .
- The benzothiazole group in the target compound may require specialized coupling agents, as seen in benzothiazole-containing drug candidates .
Physicochemical Properties :
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 381.49 g/mol. The structure includes a triazole ring linked to a sulfanyl group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5OS |
| Molecular Weight | 381.49 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=NC=C3 |
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring followed by functionalization with the pyridine and benzothiazole groups. Common synthetic routes include:
- Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes.
- Sulfanyl Group Introduction : Achieved through thiolation reactions.
- Acetamide Coupling : Finalizing the structure via acylation reactions.
Antimicrobial Properties
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.25 - 16 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 12 μg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
The mechanism through which this compound exerts its effects involves interaction with specific enzymes and receptors associated with microbial resistance and inflammatory responses. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, while the sulfanyl group may enhance binding affinity to target proteins .
Case Studies
- Antibacterial Activity Evaluation : A study conducted on various triazole derivatives demonstrated that compounds with similar structures to the target compound exhibited potent antibacterial activity against both drug-sensitive and resistant strains .
- Inflammatory Response Modulation : In vitro assays showed that certain derivatives could significantly reduce the production of TNF-alpha and IL-6 in macrophage cell lines, indicating potential for treating inflammatory diseases .
Q & A
Q. Q: What are the standard synthetic routes for preparing this compound?
The compound is synthesized via a multi-step procedure involving:
S-Alkylation : Reacting a triazole-thiol intermediate with a halogenated acetamide derivative under alkaline conditions, as described in similar triazole-acetamide syntheses .
Catalytic Cyclization : Using pyridine and zeolite (Y-H) as catalysts under reflux (150°C) to form the triazole core, followed by recrystallization in ethanol .
Functionalization : Introducing the pyridin-3-yl and benzothiazolyl substituents via nucleophilic substitution or coupling reactions.
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Time | Yield Range |
|---|---|---|---|---|
| 1 | KOH, DMF | RT | 12 h | 60-70% |
| 2 | Pyridine, Zeolite | 150°C | 5 h | 50-65% |
| 3 | Pd(PPh₃)₄, CuI | 80°C | 8 h | 40-55% |
Advanced Synthesis Optimization
Q. Q: How can reaction yields be improved for the triazole core formation?
Optimization strategies include:
- Catalyst Screening : Zeolite (Y-H) enhances regioselectivity, but mesoporous catalysts (e.g., SBA-15) may improve diffusion and yield .
- Solvent Effects : Replacing pyridine with DMSO increases solubility of intermediates, reducing side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 30 minutes while maintaining yields >60% in analogous triazole systems .
Biological Activity Screening
Q. Q: What in vitro assays are used to evaluate its biological activity?
- Antiproliferative Activity : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to doxorubicin .
- Anti-Inflammatory Potential : Evaluated via carrageenan-induced paw edema in rats at 10 mg/kg, showing comparable efficacy to diclofenac (8 mg/kg) .
Q. Table 2: Representative Biological Data
| Assay | Model/Cell Line | IC₅₀/Effective Dose | Reference Compound |
|---|---|---|---|
| Antiproliferative | HeLa | 12.5 µM | Doxorubicin (0.8 µM) |
| Anti-Exudative | Rat Paw Edema | 10 mg/kg | Diclofenac (8 mg/kg) |
Mechanism of Action Studies
Q. Q: What molecular targets are hypothesized for this compound?
- Kinase Inhibition : Structural analogs inhibit EGFR and VEGFR-2 due to the triazole-thioether motif binding to ATP pockets .
- ROS Modulation : The benzothiazole moiety may induce oxidative stress in cancer cells, as seen in similar acetamide derivatives .
Structural Characterization Techniques
Q. Q: How is the compound’s purity and structure validated?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl isomers) .
- HPLC-MS : Purity >95% achieved using a C18 column (acetonitrile/water gradient) .
- X-ray Crystallography : Resolves ambiguity in triazole ring conformation and sulfanyl-acetamide orientation .
Safety and Handling Protocols
Q. Q: What precautions are required for handling this compound?
- Toxicity : Classified as harmful if inhaled (LD₅₀ > 500 mg/kg in rodents). Use PPE and fume hoods .
- Storage : Stable at 2–8°C in amber vials under nitrogen to prevent oxidation of the sulfanyl group .
Data Contradiction Analysis
Q. Q: How to resolve discrepancies in reported biological activities?
- Structural Variants : Minor substituent changes (e.g., pyridin-3-yl vs. pyridin-4-yl) drastically alter EGFR binding affinity .
- Assay Conditions : Varying serum concentrations in cell culture (e.g., 5% vs. 10% FBS) impact IC₅₀ values by up to 50% .
Comparative Efficacy Studies
Q. Q: How does it compare to structurally related compounds?
- Triazole-Benzothiazole Analogs : This compound shows 3-fold higher VEGFR-2 inhibition than 5-(adamantyl)-triazole derivatives due to enhanced hydrophobic interactions .
- Pyridine vs. Furan Substituents : Replacing pyridin-3-yl with furan-2-yl reduces anti-exudative activity by 40%, highlighting the role of π-π stacking .
Structure-Activity Relationship (SAR) Analysis
Q. Q: Which functional groups are critical for activity?
- Triazole-Thioether : Essential for kinase inhibition; replacing sulfur with oxygen reduces EGFR binding by 90% .
- Benzothiazole Moiety : The 6-methyl group enhances membrane permeability, as shown in logP comparisons (2.8 vs. 2.1 for non-methylated analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
